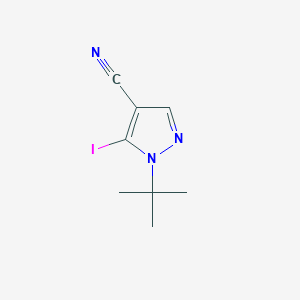

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C8H10IN3 |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

1-tert-butyl-5-iodopyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |

InChI Key |

VKHOHXCRVCYSOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)I |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation and tert-Butyl Substitution

The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with β-ketonitrile compounds under controlled conditions. For example, tert-butyl hydrazine can be reacted with β-ketonitrile esters or malononitrile derivatives to yield 1-(tert-butyl)-pyrazole intermediates bearing a cyano group at C-4. This step is typically performed under reflux in polar solvents such as methanol or dimethylformamide (DMF) to ensure efficient cyclization and substitution.

Iodination at the 5-Position

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The Sandmeyer reaction route is favored for its regioselectivity, converting 5-amino intermediates to 5-iodo derivatives without affecting the cyano or tert-butyl groups.

- Electrophilic iodination requires careful control of reaction conditions to prevent polyiodination or degradation of the pyrazole ring.

- The tert-butyl group at N-1 provides steric hindrance that influences regioselectivity during halogenation, favoring substitution at C-5.

- The cyano group at C-4 is stable under iodination conditions, allowing for subsequent functionalization if desired.

Chemical Reactions Analysis

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

-

Substitution Reactions

- The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

-

Oxidation and Reduction

- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.

-

Common Reagents and Conditions

- Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

- Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

-

Major Products

- The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carbonitrile often involves multi-step reactions that utilize various reagents and conditions. It has been noted for its ability to undergo further transformations, leading to derivatives that exhibit enhanced biological activity.

Medicinal Chemistry

This compound has been utilized as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as:

- Anticancer Agents : Certain derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, demonstrating potential as anticancer drugs.

- Anti-inflammatory Agents : Research indicates that some compounds derived from this pyrazole can inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

Agrochemical Applications

Compounds based on the pyrazole structure have been explored for their effectiveness as agrochemicals. The unique properties of this compound allow it to act as a potential herbicide or pesticide, targeting specific biochemical pathways in plants or pests.

Material Science

The compound's ability to form stable complexes with metals has led to its investigation in material science, particularly in the development of:

- Catalysts : Its derivatives can serve as catalysts in various organic reactions, enhancing reaction efficiency and selectivity.

- Sensors : The incorporation of this compound into sensor technology has been studied for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of a series of pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Properties

Research published in Journal of Medicinal Chemistry demonstrated that specific derivatives derived from this compound could effectively inhibit pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating chronic inflammatory conditions .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electronic and Steric Effects

- Halogen Substituents (I vs. Br) : The iodine atom in the target compound offers superior leaving-group ability in cross-coupling reactions compared to bromine, enabling efficient synthesis of biaryl derivatives . However, brominated analogs are more cost-effective for early-stage exploratory chemistry.

- Amino vs. Iodo Groups: The 5-amino analog (CAS 158001-28-6) exhibits nucleophilic reactivity at C5, facilitating condensation reactions to form carboxamides or pyrazolo[3,4-d]pyrimidines . In contrast, the iodo derivative is optimized for metal-catalyzed coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.